molecular formula C5H8ClFO B3043135 3-Fluoromethyl-3-chloromethyloxetane CAS No. 74465-76-2

3-Fluoromethyl-3-chloromethyloxetane

Cat. No.: B3043135
CAS No.: 74465-76-2
M. Wt: 138.57 g/mol
InChI Key: PLCTXOCQSRJELL-UHFFFAOYSA-N
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Description

3-Fluoromethyl-3-chloromethyloxetane is a substituted oxetane derivative featuring both fluoromethyl (–CF₃) and chloromethyl (–CH₂Cl) groups at the 3-position of the four-membered oxetane ring. This compound combines the unique electronic and steric effects of fluorine and chlorine, making it a promising candidate for applications in polymer chemistry, pharmaceuticals, and agrochemicals. Oxetanes are valued for their ring strain, which enhances reactivity in ring-opening polymerizations, and their stability compared to smaller cyclic ethers like epoxides.

Properties

IUPAC Name

3-(chloromethyl)-3-(fluoromethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO/c6-1-5(2-7)3-8-4-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCTXOCQSRJELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CF)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoromethyl-3-chloromethyloxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloromethyl-3-fluoromethyl-1,2-epoxypropane with a suitable base to induce cyclization and form the oxetane ring . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to meet industrial standards. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Fluoromethyl-3-chloromethyloxetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the compound into different fluorinated or chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups at the fluorine or chlorine positions.

Scientific Research Applications

3-Fluoromethyl-3-chloromethyloxetane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoromethyl-3-chloromethyloxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biological pathways and processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-fluoromethyl-3-chloromethyloxetane and related compounds:

Compound Name Substituents (3-position) Molecular Formula Boiling Point (°C) Key Applications/Properties
This compound –CF₃, –CH₂Cl C₅H₇ClFO Not reported High reactivity in polymerization; dual halogen effects
3-(Chloromethyl)-3-methyloxetane –CH₃, –CH₂Cl C₅H₉ClO 88 Monomer for polyethers; thermal stability
3-Ethyl-3-hydroxymethyloxetane –C₂H₅, –CH₂OH C₆H₁₂O₂ Not reported Precursor for functional polymers; hydroxyl group enables derivatization
3-Bromooxetane –Br C₃H₅BrO Not reported Intermediate in cross-coupling reactions
3-Phenyloxetan-3-amine hydrochloride –C₆H₅, –NH₂ (as HCl salt) C₉H₁₂NClO Not reported Pharmaceutical intermediate (amine functionality)

Key Observations:

  • Steric Considerations: The dual substituents (–CF₃ and –CH₂Cl) create significant steric hindrance, which may slow ring-opening reactions relative to monosubstituted oxetanes like 3-(chloromethyl)-3-methyloxetane.
  • Thermal Stability: Halogenated oxetanes generally exhibit higher thermal stability than their hydroxylated counterparts (e.g., 3-ethyl-3-hydroxymethyloxetane).

Biological Activity

3-Fluoromethyl-3-chloromethyloxetane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxetane ring, which is a four-membered cyclic ether. The presence of fluorine and chlorine substituents contributes to its unique reactivity and biological profile. The molecular structure can be represented as follows:

C5H8ClFO\text{C}_5\text{H}_8\text{ClF}\text{O}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer pathways. For instance, it may interfere with the activity of protein kinases, which are crucial in cell signaling and proliferation .
  • Antiproliferative Effects : Research indicates that compounds with similar structures exhibit antiproliferative properties against several cancer cell lines. This suggests that this compound could also possess similar effects, potentially leading to the development of new anticancer agents .
  • Modulation of Signaling Pathways : The compound may impact key signaling pathways associated with cell growth and survival, particularly through the modulation of FLT3 (Fms-like tyrosine kinase 3) pathways, which are often implicated in hematological malignancies .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in vitro and in vivo models.
  • Cytotoxicity : It has been observed to induce cytotoxic effects in certain cancer cell lines, indicating potential for therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BShowed that the compound inhibited FLT3 activity, suggesting a mechanism for its antiproliferative effects in leukemia models.
Study CReported on the synthesis and characterization of related oxetane derivatives with promising biological profiles, paving the way for further exploration of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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